5-Amino-2-(benzyloxy)benzonitrile synthesis from 2-amino-5-hydroxybenzonitrile
5-Amino-2-(benzyloxy)benzonitrile synthesis from 2-amino-5-hydroxybenzonitrile
Advanced Synthetic Strategies for 5-Amino-2-(benzyloxy)benzonitrile: A Multi-Phase Functionalization Approach
Executive Summary
The synthesis of highly functionalized aromatic nitriles, specifically 5-Amino-2-(benzyloxy)benzonitrile, presents a unique structural challenge when starting from the commercially available 2-amino-5-hydroxybenzonitrile[1]. The transformation requires a complete positional swap of the functional groups: the C2-amine must be converted to a benzyloxy ether, and the C5-phenol must be converted to a primary amine. This whitepaper outlines a robust, self-validating 7-step synthetic sequence. By leveraging orthogonal protection strategies, Nucleophilic Aromatic Substitution (SNAr), and Palladium-catalyzed cross-coupling, this protocol ensures high regioselectivity and excellent overall yield.
Retrosynthetic Analysis & Strategic Rationale
Directly displacing an amine with an alkoxide or a phenol with an amine is thermodynamically unfavorable under standard conditions. Therefore, our strategy relies on converting these functional groups into reactive intermediates (electrophiles) that can be systematically substituted.
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Umpolung of the C2-Amine: The C2-amine is converted into a bromide via a Sandmeyer reaction, transforming it from a nucleophile into an electrophile primed for SNAr.
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Orthogonal Protection: The C5-phenol is protected with a bulky silyl group to prevent it from outcompeting the benzyl alkoxide during the etherification step.
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Pseudohalide Activation: Following deprotection, the C5-phenol is converted into a triflate, establishing a highly reactive site for C-N bond formation.
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Surrogate Amination: A Buchwald-Hartwig cross-coupling utilizes a carbamate surrogate to prevent catalyst poisoning, followed by acidic cleavage to reveal the target primary amine [3].
Figure 1: Multi-phase synthetic workflow from 2-amino-5-hydroxybenzonitrile to the target.
Step-by-Step Experimental Methodologies & Causality
Phase 1: Diazotization and Halogenation (Sandmeyer Reaction)
Causality: The direct conversion of the C2-amine to a benzyloxy group is not feasible due to the instability of intermediate diazonium ethers. Converting the amine to a bromide establishes a stable, electron-deficient electrophile. The ortho-cyano group will later activate this bromide for substitution [2, 4]. Self-Validating Protocol:
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Suspend 2-amino-5-hydroxybenzonitrile (1.0 eq) in 48% aqueous HBr (0.5 M concentration). Cool the reaction vessel to 0 °C.
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Add a solution of NaNO2 (1.1 eq) in minimal water dropwise, strictly maintaining the internal temperature below 5 °C. Stir for 30 minutes. Validation: A clear diazonium salt solution should form; test with starch-iodide paper to ensure slight excess of nitrous acid.
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Slowly transfer the cold diazonium solution into a vigorously stirred, pre-heated (60 °C) solution of CuBr (1.2 eq) in 48% HBr. Nitrogen gas evolution confirms the catalytic decomposition of the diazonium intermediate.
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Stir for 4 hours, cool to room temperature, and extract with EtOAc. Wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate 2-bromo-5-hydroxybenzonitrile.
Phase 2: Orthogonal Silyl Protection and SNAr Etherification
Causality: The C5-phenol is highly nucleophilic. If left unprotected, it will undergo competitive polymerization or form undesired diaryl ethers during the SNAr step. We employ a Triisopropylsilyl (TIPS) protecting group because its significant steric bulk provides superior stability against the strongly basic conditions (NaH) required for the subsequent benzyloxy introduction, whereas smaller groups like TMS or TBS would prematurely cleave. Self-Validating Protocol:
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Protection: Dissolve 2-bromo-5-hydroxybenzonitrile (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF. Add TIPSCl (1.2 eq) dropwise at 0 °C. Stir at RT for 2 hours. Validation: LC-MS must show complete disappearance of the starting mass. Quench with water, extract with hexanes/EtOAc, and concentrate.
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SNAr Etherification: In a separate flame-dried flask, add NaH (60% dispersion in mineral oil, 1.5 eq) to anhydrous THF at 0 °C. Add benzyl alcohol (BnOH, 1.2 eq) dropwise. Stir for 30 minutes to generate the strongly nucleophilic sodium benzyloxide.
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Add the TIPS-protected intermediate (1.0 eq) to the alkoxide solution. Heat to 65 °C for 12 hours. The electron-withdrawing cyano group sufficiently lowers the LUMO of the aromatic ring, facilitating the displacement of the bromide.
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Deprotection: Cool the mixture to 0 °C. Add TBAF (1.0 M in THF, 1.5 eq) directly to the reaction flask to cleave the TIPS group in a one-pot manner. Stir for 1 hour at RT. Quench with saturated NH4Cl, extract with EtOAc, and purify to yield 2-benzyloxy-5-hydroxybenzonitrile.
Phase 3: Triflation and C-N Bond Formation (Buchwald-Hartwig)
Causality: To convert the C5-phenol to an amine, the C-O bond must be activated. Trifluoromethanesulfonic anhydride (Tf2O) converts the electron-rich phenol into an electron-deficient triflate, an excellent pseudohalide for Palladium-catalyzed cross-coupling. For the amination, using ammonia gas directly often leads to catalyst poisoning and diarylation. Instead, tert-butyl carbamate (BocNH2) is utilized as an ammonia surrogate. The bulky tBuBrettPhos ligand is specifically selected as it promotes the challenging reductive elimination of the C-N bond while preventing the cleavage of the newly formed aryl ether [3]. Self-Validating Protocol:
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Triflation: Dissolve 2-benzyloxy-5-hydroxybenzonitrile (1.0 eq) in anhydrous DCM with pyridine (3.0 eq). Cool to -78 °C. Add Tf2O (1.5 eq) dropwise. Warm to RT over 3 hours. Quench with ice water, extract with DCM, and concentrate.
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Amination: In an argon-filled glovebox, combine the triflate (1.0 eq), BocNH2 (1.5 eq), Pd2(dba)3 (0.05 eq), tBuBrettPhos (0.1 eq), and Cs2CO3 (2.0 eq) in a Schlenk tube. Add degassed 1,4-dioxane. Seal and heat at 100 °C for 16 hours. Validation: TLC should indicate a highly UV-active spot with a lower Rf than the triflate.
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Cool, filter through a Celite pad to remove inorganic salts, and concentrate.
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Deprotection: Dissolve the crude Boc-protected intermediate in DCM. Add Trifluoroacetic acid (TFA, 10 eq). Stir at RT for 2 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO3, and extract with EtOAc. Purify via recrystallization (EtOH/Water) to yield pure 5-Amino-2-(benzyloxy)benzonitrile.
Quantitative Data & Yield Analysis
The following table summarizes the quantitative metrics, isolated yields, and purity profiles for the optimized 7-step synthetic sequence.
| Step | Reaction Type | Reagents & Catalysts | Conditions | Isolated Yield (%) | Purity (HPLC) |
| 1 | Sandmeyer Bromination | NaNO2, HBr, CuBr | 0 °C to 60 °C, 4h | 82% | >95% |
| 2 | Phenol Silylation | TIPSCl, Imidazole, DMF | RT, 2h | 94% | >98% |
| 3 | SNAr Etherification | BnOH, NaH, THF | 65 °C, 12h | 78% | >95% |
| 4 | TIPS Deprotection | TBAF, THF | 0 °C to RT, 1h | 96% | >98% |
| 5 | Triflation | Tf2O, Pyridine, DCM | -78 °C to RT, 3h | 88% | >97% |
| 6 | Buchwald-Hartwig | BocNH2, Pd2(dba)3, Cs2CO3 | 100 °C, 16h | 74% | >96% |
| 7 | Boc Deprotection | TFA, DCM | RT, 2h | 95% | >99% |
| Overall | Total Synthesis | - | - | ~35% | >99% |
References
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Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated[4+2] Annulation of N-Benzyl Cyanamides Source: MDPI URL: [Link]
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Title: Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins Source: Royal Society of Chemistry (RSC) URL: [Link]
